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molecular formula C12H7N3O3S B8532816 4-(4-Nitrophenoxy)thieno[2,3-d]pyrimidine

4-(4-Nitrophenoxy)thieno[2,3-d]pyrimidine

Cat. No. B8532816
M. Wt: 273.27 g/mol
InChI Key: BTGBFHGMMOJVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253286B2

Procedure details

After adding 600 mg of 4-nitrophenol, 1.2 g of potassium carbonate and 2 ml of dimethylformamide to 302 mg of the 4-chlorothieno[2,3-d]pyrimidine described in Seans Acad. Sci., Ser, C(1967) 264 (2) 207, and stirring the mixture for 30 hours at 130° C., the mixture was returned to room temperature, water was added, liquid separation and extraction were performed with an ethyl acetate-tetrahydrofuran mixed solvent, and the solid obtained by concentration to dryness was washed with ether to obtain 250 mg of the title compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[C:23]1[C:24]2[CH:31]=[CH:30][S:29][C:25]=2[N:26]=[CH:27][N:28]=1>O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:23]2[C:24]3[CH:31]=[CH:30][S:29][C:25]=3[N:26]=[CH:27][N:28]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
302 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)SC=C2
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
liquid separation and extraction
CUSTOM
Type
CUSTOM
Details
the solid obtained by concentration to dryness
WASH
Type
WASH
Details
was washed with ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC=2C3=C(N=CN2)SC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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